molecular formula C14H13NO2 B1625218 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone CAS No. 6576-06-3

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone

Cat. No. B1625218
CAS RN: 6576-06-3
M. Wt: 227.26 g/mol
InChI Key: FQOSOMYMMDPZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962933B1

Procedure details

A solution of diisopropylamine (33.2 mL) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C. and 1.6 M n-butyllithium-hexane solution (148 mL) was added dropwise with stirring. After completion of dropwise addition, the mixture was stirred for 10 min at the same temperature, then γ-picoline (20 g) was added dropwise. The temperature was raised to −10-0° C., and after stirring for 20 min, a solution of ethyl p-anisate (19.4 g) in anhydrous tetrahydrofuran (40 mL) was added dropwise. After completion of dropwise addition, the mixture was stirred at room temperature for 1 h, and water (100 mL) was added. The organic solvent was evaporated under reduced pressure and an oily product was extracted with ethyl acetate. The extract was washed with water, and after drying, the solvent was evaporated. the remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether to give the title compound (16.2 g, yield 66%).
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
19.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[N:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[C:15](OCC)(=[O:24])[C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1.O>O1CCCC1>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:16]([C:15](=[O:24])[CH2:14][C:11]2[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
33.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Step Three
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1.6 M n-butyllithium-hexane solution (148 mL) was added dropwise
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min at the same temperature
Duration
10 min
STIRRING
Type
STIRRING
Details
after stirring for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
an oily product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.